

Application Note: Purification & Analysis of 7-Chloro-5-fluoroquinazolin-2-amine

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Compound of Interest

Compound Name: 7-Chloro-5-fluoroquinazolin-2-amine

Cat. No.: B8136949

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Part 1: Introduction & Compound Profile[1]

Technical Abstract

7-Chloro-5-fluoroquinazolin-2-amine (CFQA) is a critical heterocyclic intermediate often employed in the synthesis of tyrosine kinase inhibitors (TKIs) and other bioactive scaffolds.[1] [2] Its purification is complicated by the presence of regioisomers (e.g., 5-chloro-7-fluoro analogs), hydrolysis byproducts (quinazolinones), and unreacted cyclization precursors (guanidine salts).

This guide provides a definitive protocol for the isolation of CFQA, moving beyond standard literature to address the specific solubility and electronic properties induced by the 5-fluoro/7-chloro substitution pattern.

Physicochemical Profile[2][3]

- Chemical Formula: $C_8H_5ClFN_3$
- Molecular Weight: 197.60 g/mol
- pKa (Calculated): ~3.8 (N-1 protonation) and ~1.5 (Exocyclic amine). The electron-withdrawing fluorine at C5 significantly reduces basicity compared to unsubstituted quinazolines.

- Solubility Matrix:
 - High: DMSO, DMF, DMAc.
 - Moderate (Hot): Ethanol, Methanol, THF.[3]
 - Low/Insoluble: Water, Hexanes, Diethyl Ether, Cold Isopropanol.

Part 2: Analytical Method Development (HPLC-UV-MS)

Before purification, a robust analytical method is required to separate CFQA from its likely impurities: 7-chloro-5-fluoroquinazolin-4-ol (hydrolysis product) and regioisomers.

HPLC Protocol (QC Standard)

Rationale: A C18 column with high carbon load is selected to resolve the halogenated regioisomers, which differ slightly in hydrophobicity. Acidic mobile phase suppresses the ionization of the weak base, improving peak shape.

Parameter	Condition
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m) or equivalent
Mobile Phase A	Water + 0.1% Formic Acid (v/v)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	35°C
Detection	UV @ 254 nm (primary), 280 nm (secondary); MS (ESI+)
Injection Vol	5 μ L

Gradient Profile:

- 0.0 min: 95% A / 5% B
- 2.0 min: 95% A / 5% B
- 12.0 min: 10% A / 90% B
- 15.0 min: 10% A / 90% B
- 15.1 min: 95% A / 5% B (Re-equilibration)

Impurity Identification Logic

- Main Peak (CFQA): RT ~8.5 min. MS $[M+H]^+$ = 198.0/200.0 (CI pattern).
- Hydrolysis Impurity (Quinazolinone): RT ~5.2 min (More polar due to tautomeric -OH/-NHCO). MS $[M+H]^+$ = 199.0.
- Regioisomer (5-Cl, 7-F): RT ~8.8 min. The 5-Cl position is sterically more crowded and lipophilic, often eluting slightly later than the 5-F analog.

Part 3: Purification Protocols

Method A: Acid-Base Precipitation (Bulk Purification)

Best for: Crude reaction mixtures (>5g) with purity <90%.

Mechanism: This method exploits the basicity of the quinazoline ring. Neutral impurities (starting materials, non-basic side products) are removed while the product is solubilized as a hydrochloride salt.

- Dissolution: Suspend crude CFQA in 1M HCl (10 mL per gram). Stir vigorously for 30 minutes.
- Filtration (Critical): Filter the suspension through a Celite pad.
 - Filtrate: Contains CFQA-H⁺.[\[4\]](#)
 - Solids: Discard (Contains non-basic impurities and polymerized tars).

- Neutralization: Cool filtrate to 0-5°C. Slowly add 4M NaOH dropwise until pH reaches 9-10.
 - Observation: A thick white/off-white precipitate will form.
- Digestion: Stir the slurry at room temperature for 1 hour to transform kinetic amorphous solids into filterable crystals.
- Isolation: Filter, wash with water (3x) and cold isopropanol (1x). Dry under vacuum at 50°C.

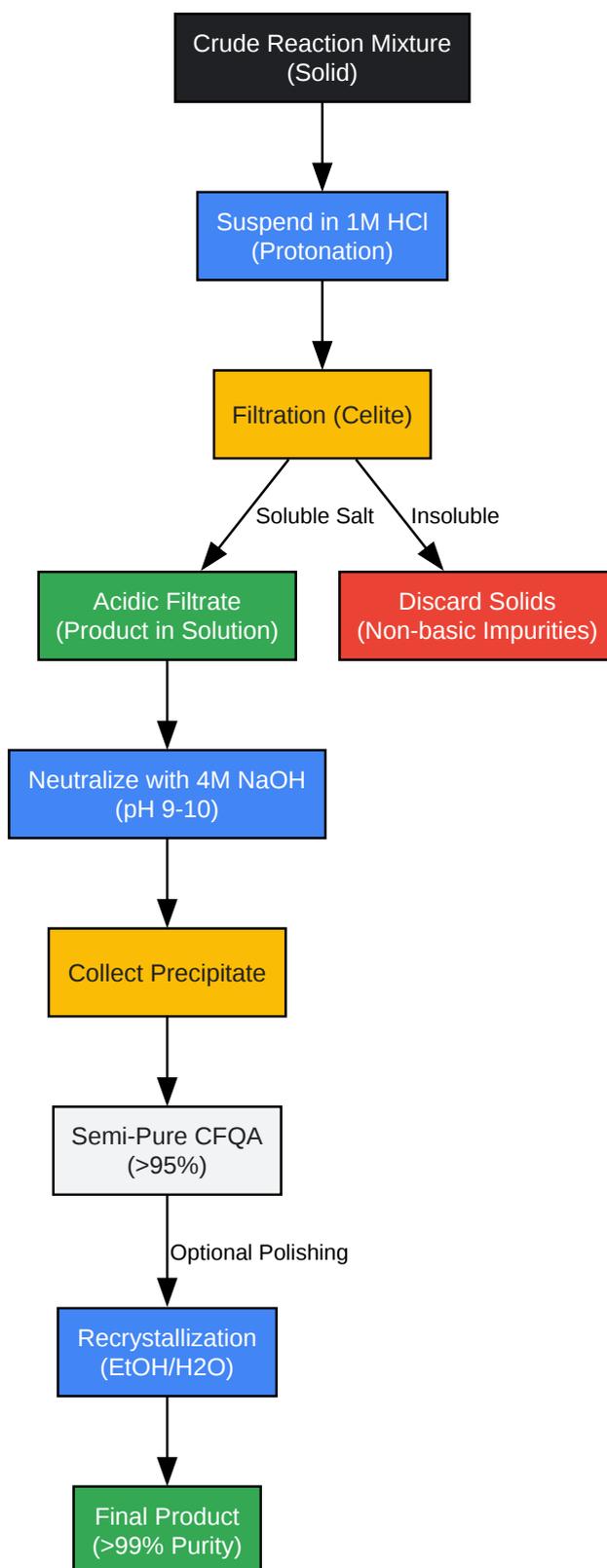
Method B: Recrystallization (Polymorph Control)

Best for: Final polishing to >99% purity.

Solvent System: Ethanol/Water (antisolvent). Rationale: The 5-fluoro substituent lowers the melting point relative to the chloro-analog, making ethanol a viable solvent.

- Dissolve 10g of semi-pure CFQA in Refluxing Ethanol (150 mL).
- If insolubles remain, perform a hot filtration.
- While maintaining reflux, add Hot Water dropwise until varying turbidity persists (approx. 10-20 mL).
- Remove from heat and allow to cool slowly to room temperature with gentle stirring.
- Chill to 4°C for 4 hours.
- Filter the crystalline needles. Wash with cold 50% EtOH/Water.

Part 4: Workflow Visualization



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Caption: Step-by-step purification logic separating chemical extraction (Acid/Base) from physical purification (Recrystallization).

Part 5: Structural Validation (Self-Validating Analytics)

To ensure the isolated product is the correct 5-fluoro-7-chloro isomer and not the 5-chloro-7-fluoro isomer, you must check the $^1\text{H-NMR}$ coupling constants.

$^1\text{H-NMR}$ (400 MHz, DMSO-d_6) Diagnostic Signals:

- H-6 (Proton between F and Cl): Look for a dd (doublet of doublets).
 - Coupling:
 - (ortho) is typically 8–10 Hz.
 - (meta) is 2–3 Hz.
 - Validation: If the fluorine were at position 7, the H-6 proton would show a smaller meta-coupling to F () or para-coupling. The large ortho-coupling confirms F is at position 5 adjacent to H-6.
- H-8 (Proton adjacent to N): Appears as a broad singlet or doublet with small meta-coupling () to H-6.^[2]

MS Isotope Signature:

- Observe the Chlorine isotope pattern at M and M+2.
- Intensity ratio must be 3:1 (^{35}Cl : ^{37}Cl).
- Note: Fluorine is monoisotopic (^{19}F), so it does not add complexity to the isotope pattern.

References

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